Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- is an organic compound characterized by the presence of a benzene ring substituted with a 6-bromo-1-cyclohexen-1-yl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- typically involves the bromination of cyclohexene followed by sulfonylation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The sulfonylation step involves the reaction of the brominated cyclohexene with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially yielding dehalogenated or desulfonylated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Dehalogenated or desulfonylated derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- involves its interaction with molecular targets through its functional groups. The bromine atom and sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific context of its application.
Comparison with Similar Compounds
- Benzene, [(cyclohex-1-en-1-yl)methyl]-
- Benzene, [(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]sulfonyl]-
Comparison: Compared to similar compounds, Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The sulfonyl group also adds to its versatility, making it a valuable compound for various synthetic and industrial processes.
Properties
CAS No. |
396728-95-3 |
---|---|
Molecular Formula |
C12H13BrO2S |
Molecular Weight |
301.20 g/mol |
IUPAC Name |
(6-bromocyclohexen-1-yl)sulfonylbenzene |
InChI |
InChI=1S/C12H13BrO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,9,11H,4-5,8H2 |
InChI Key |
WKRMJIFRDFRBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.